Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate

Description

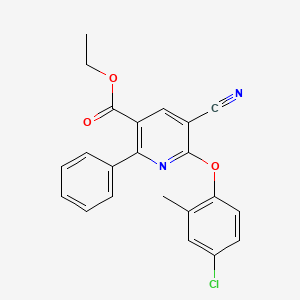

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is a substituted nicotinate ester featuring a 3-pyridinecarboxylate core with distinct functional groups at positions 2, 5, and 6. The compound’s structure includes:

- Position 2: A phenyl group, contributing steric bulk and aromaticity.

- Position 5: A cyano (-CN) group, which enhances electron-withdrawing properties.

- Position 6: A 4-chloro-2-methylphenoxy substituent, introducing halogenated and alkylated aromatic moieties.

- Ester group: An ethyl ester at the carboxylate position, influencing solubility and metabolic stability.

Properties

IUPAC Name |

ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3/c1-3-27-22(26)18-12-16(13-24)21(25-20(18)15-7-5-4-6-8-15)28-19-10-9-17(23)11-14(19)2/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSWJSZNZHOIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is likely to be similar to that of other phenoxy herbicides. These compounds typically act by mimicking the auxin growth hormone indoleacetic acid (IAA).

Mode of Action

Phenoxy herbicides, including this compound, are believed to function by mimicking the natural plant hormone IAA. When these compounds are absorbed by plants, they induce rapid, uncontrolled growth, often leading to the death of the plant. This mechanism is particularly effective against broad-leaf plants, allowing these herbicides to selectively kill weeds while leaving crops relatively unaffected.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in plant growth and development. By mimicking IAA, this compound can disrupt normal growth processes, leading to rapid, uncontrolled growth and eventually plant death.

Biological Activity

Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with various functional groups, including a cyano group and an ethyl ester. The presence of a chloro group and a phenoxy moiety contributes to its unique chemical properties, which are crucial for its biological activity.

This compound exhibits significant inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The inhibition of DPP-IV can lead to increased insulin levels and decreased blood glucose levels, making this compound a candidate for diabetes treatment. Furthermore, its structural characteristics suggest potential antifungal and antibacterial properties, indicating broader therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Mechanism | Potential Applications |

|---|---|---|

| DPP-IV Inhibition | Increases insulin secretion, lowers blood glucose | Diabetes treatment |

| Antifungal Activity | Disruption of fungal cell membranes | Treatment of fungal infections |

| Antibacterial Activity | Inhibition of bacterial growth | Treatment of bacterial infections |

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental settings:

-

DPP-IV Inhibition Studies :

- A series of in vitro assays demonstrated that this compound effectively inhibits DPP-IV with a reported IC50 value indicating strong binding affinity.

- Comparative studies with structurally similar compounds revealed that this compound exhibits superior potency in lowering glucose levels in diabetic models.

-

Antimicrobial Efficacy :

- Research conducted on various microbial strains showed that the compound possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.

-

Agricultural Applications :

- As an agrochemical, the compound has been evaluated for its role as a plant immunity inducer. It enhances systemic acquired resistance in crops, thereby improving their resilience to pathogens.

Comparison with Similar Compounds

Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate

- Substituent: (4-Chlorobenzyl)amino (-NH-CH₂-C₆H₄Cl).

- Molecular Formula : C₂₂H₁₈ClN₃O₂.

- Molecular Weight : 391.86 g/mol.

- This analog’s synthesis involves nucleophilic substitution of a chloro precursor with (4-chlorobenzyl)amine .

Ethyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-phenylnicotinate

- Substituent : (4-Chlorophenyl)sulfanyl (-S-C₆H₄Cl).

- Molecular Formula : C₂₁H₁₅ClN₂O₂S.

- Molecular Weight : 418.88 g/mol.

- Key Differences: The sulfanyl group enhances lipophilicity and may alter redox reactivity compared to phenoxy. This compound is cataloged for research use but lacks reported bioactivity data .

Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate

- Substituent: 2,4-Dichlorophenoxy (-O-C₆H₃Cl₂).

- Molecular Formula : C₁₅H₁₀Cl₂N₂O₃.

- Molecular Weight : 343.16 g/mol.

- The methyl group at position 2 reduces steric hindrance compared to phenyl in the target compound .

Substituent Variations at Position 2

Variations at position 2 influence steric effects and aromatic interactions:

Ethyl 6-chloro-5-cyano-2-methylnicotinate

- Substituent : Methyl (-CH₃).

- Molecular Formula : C₁₀H₉ClN₂O₂.

- Molecular Weight : 224.64 g/mol.

- This compound serves as a precursor for further substitutions .

Ethyl 5-cyano-6-(dimethylamino)-2-phenylnicotinate

- Substituent : Phenyl (-C₆H₅).

- Molecular Formula : C₁₇H₁₇N₃O₂.

- Molecular Weight : 295.34 g/mol.

- Key Differences: Shared phenyl group at position 2 with the target compound, but the dimethylamino group at position 6 introduces basicity, contrasting with the phenoxy group .

Physicochemical Properties (Inferred)

| Property | Target Compound | Ethyl 6-((4-chlorobenzyl)amino)-5-cyano-2-phenylnicotinate | Methyl 5-cyano-6-(2,4-dichlorophenoxy)-2-methylnicotinate |

|---|---|---|---|

| Molecular Formula | C₂₃H₁₈ClN₂O₃ (inferred) | C₂₂H₁₈ClN₃O₂ | C₁₅H₁₀Cl₂N₂O₃ |

| Molecular Weight (g/mol) | ~410.84 | 391.86 | 343.16 |

| LogP | ~3.5 (estimated) | ~3.2 | ~2.8 |

| Key Substituents | Phenoxy, phenyl, cyano | Benzylamino, phenyl, cyano | Dichlorophenoxy, methyl, cyano |

Notes:

- The target’s phenoxy group increases lipophilicity compared to amino or sulfanyl analogs.

Q & A

Q. What are the established synthetic routes for Ethyl 6-(4-chloro-2-methylphenoxy)-5-cyano-2-phenylnicotinate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic aromatic substitution, where a chloro-substituted nicotinate intermediate reacts with 4-chloro-2-methylphenol. A typical procedure involves refluxing ethyl 6-chloro-5-cyano-2-phenylnicotinate with the phenol derivative in a solvent system (e.g., THF/EtOH 3:1) in the presence of a base like triethylamine. Purification by flash chromatography ensures removal of unreacted starting materials and by-products . Optimization focuses on solvent polarity, temperature, and stoichiometry to maximize yield and minimize side reactions such as hydrolysis of the cyano group.

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key characterization techniques include:

- NMR spectroscopy : and NMR verify the substitution pattern (e.g., aromatic protons, methylphenoxy groups). For example, the cyano group () and ethoxycarbonyl signals () are diagnostic .

- Mass spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., ) and fragmentation patterns .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) and melting point analysis. Impurities such as unreacted intermediates or hydrolysis products (e.g., carboxylic acid derivatives) are identified and quantified using these methods .

Q. What are the preliminary pharmacological assays used to study this compound?

Initial screens include acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition assays. These involve spectrophotometric measurement of enzyme activity (e.g., Ellman’s method) at varying concentrations to determine IC values .

Advanced Research Questions

Q. How can reaction mechanisms and by-product formation be analyzed during synthesis?

Mechanistic studies employ kinetic profiling (e.g., in situ IR spectroscopy to monitor chloro-group displacement) and LC-MS to identify transient intermediates. For example, competing pathways (e.g., cyano group hydrolysis under basic conditions) can generate impurities like ethyl 6-(4-chloro-2-methylphenoxy)-5-carbamoyl-2-phenylnicotinate, which are minimized by controlling pH and temperature .

Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure. Challenges include resolving disorder in the phenoxy group or optimizing hydrogen-bonding networks. SHELXPRO is used to prepare input files, and TWINABS handles twinned data if present .

Q. How can molecular docking predict the compound’s interaction with AChE/BuChE?

Docking studies (e.g., AutoDock Vina) model the compound’s binding to enzyme active sites. Key interactions include π-π stacking with aromatic residues (e.g., Trp86 in AChE) and hydrogen bonding with catalytic triads. Free energy calculations (MM-GBSA) validate binding affinities .

Q. How do substituent modifications affect structure-activity relationships (SAR)?

SAR studies systematically vary substituents (e.g., replacing the chloro group with fluoro or altering the phenyl ring’s position). Biological assays and computational models reveal that electron-withdrawing groups (e.g., -CN) enhance inhibitory potency by stabilizing enzyme-ligand interactions .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., enzyme source, buffer conditions). Meta-analyses compare datasets using standardized protocols (e.g., IC normalization) and statistical tools (e.g., ANOVA). Cross-validation with orthogonal assays (e.g., isothermal titration calorimetry) clarifies discrepancies .

Q. How is process chemistry optimized for multi-kilogram synthesis?

Scale-up challenges include minimizing exothermic reactions and improving yield. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.